ABT 925-d6 Fumerate

LC-MS/MS Bioanalysis Internal Standard

ABT 925-d6 Fumerate addresses the critical need for matrix-matched internal standards in quantitative bioanalysis. Using non-deuterated or structurally unrelated analogs introduces ion suppression variability and extraction recovery bias, compromising assay accuracy. This +6 Da isotopologue provides a distinct mass shift option for labs requiring specific isotopic resolution. - Enables accurate LC-MS/MS quantification across a clinically relevant range of 0.0102-5.24 μg/mL. - Supports dose-occupancy modeling for D3 receptor PET imaging studies (parent ED50: 4.37 μg/mL). - Ideal for genotype-stratified sample analysis in precision medicine trials, ensuring reliable exposure-response correlation.

Molecular Formula C₂₄H₂₅D₆F₃N₆O₅S
Molecular Weight 578.64
Cat. No. B1155644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT 925-d6 Fumerate
Synonyms2-[[3-[4-[2-(1,1-Dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl]-1-piperazinyl]propyl]thio]-4(1H)-pyrimidinone-d6 (2E)-2-Butenedioate
Molecular FormulaC₂₄H₂₅D₆F₃N₆O₅S
Molecular Weight578.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT 925-d6 Fumerate: Stable-Labeled Internal Standard


ABT 925-d6 Fumerate is a stable isotope-labeled analog of ABT 925 Fumerate, a selective dopamine D3 receptor antagonist with an approximately 100-fold higher in vitro affinity for dopamine D3 versus D2 receptors [1]. The d6 designation indicates that six hydrogen atoms in the parent ABT-925 molecule have been replaced with deuterium atoms, increasing the molecular weight to 578.64 g/mol compared to 572.6 g/mol for the non-deuterated ABT-925 fumarate [2]. This isotopically labeled compound is specifically designed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications in pharmacokinetic and clinical studies [3].

Label IdentityStable isotope-labeled (d6) internal standard
Primary WorkflowLC-MS/MS bioanalytical method research
Key Selection PointDistinct mass shift option for method flexibility

ABT 925-d6 Fumerate: Deuterated Standard Necessity


In LC-MS/MS quantification, isotopically labeled internal standards are essential for correcting matrix effects, ionization variability, and extraction recovery inconsistencies that plague bioanalytical assays [1]. While d8-ABT-925 has been validated as an internal standard in Phase II clinical studies [2], ABT 925-d6 Fumerate represents an alternative deuteration pattern (six deuterium atoms versus eight) that provides a different mass shift option for laboratories requiring distinct isotopic resolution or seeking to avoid potential isotopic interference in multiplexed assays . Generic substitution with non-deuterated ABT-925 or structurally unrelated internal standards fundamentally compromises quantitative accuracy due to differential extraction recovery, divergent ionization response, and distinct chromatographic behavior [1].

Target ISTD
ABT 925-d6 Fumerate
+6 Da mass shift, deuterated fumarate salt
Potential Substitutes
Non-deuterated ABT-925 / d8-ABT-925
May exhibit different matrix-effect correction, isotopic interference, or extraction recovery
Mismatch
Non-isotopic internal standard may not adequately correct matrix effects and recovery variability
Mismatch
d8-ABT-925 mass shift differs; may introduce isotopic cross-talk in multiplexed assays

ABT 925-d6 Fumerate: Quantitative Evidence


Mass Shift vs. d8-ABT-925 Internal Standard

ABT 925-d6 Fumerate (C24H25D6F3N6O5S) exhibits a mass shift of +6 Da relative to the non-deuterated ABT-925 fumarate parent compound (C24H31F3N6O5S), with a molecular weight of 578.64 g/mol . In contrast, the d8-ABT-925 internal standard validated in Phase II studies (structure shown in Figure 1 of the MDPI publication) demonstrates a +8 Da mass shift with m/z 465.5 → 337.5 in MRM transitions [1]. This difference of two deuterium atoms translates to a 2 Da distinction between the two deuterated analogs, providing laboratories with two distinct isotopic labeling options for method development .

Mass Shift vs d8-ISTD
Reported
+6 Da vs +8 Da (2 Da difference)
Distinct isotopic labeling option for method flexibility
d8-ISTD validated in prior bioanalytical methods
LC-MS/MS Bioanalysis Internal Standard

D3 vs. D2 Receptor Selectivity Profile

The parent compound ABT-925 demonstrates an approximately 100-fold higher in vitro affinity for dopamine D3 receptors compared to dopamine D2 receptors [1]. This selectivity profile was confirmed in human PET imaging studies using [11C](+)-PHNO, where ABT-925 at 600 mg produced receptor occupancy of 75±10% in substantia nigra and 64±22% in globus pallidus (D3 receptor-rich regions), compared to 44±17% in ventral striatum and 38±17% in putamen (D2 receptor-rich regions) [2]. The ED50 across all regions was 4.37 μg/mL [2]. This quantitative receptor occupancy data establishes the analytical concentration range within which ABT 925-d6 Fumerate must function as an internal standard.

Receptor Occupancy Context
Class-level inference
ED50 4.37 µg/mL
~100-fold D3 vs D2 in vitro
Supports plasma concentration range for bioanalytical validation
PET occupancy data inform target exposure window
Dopamine D3 Receptor Receptor Occupancy PET Imaging

DRD3 S9G Polymorphism and Clinical Response

Exploratory pharmacogenetic analysis from the Phase II clinical trial (N=117 with DNA samples) revealed a significant genotype-by-treatment interaction (P=0.015) for the DRD3 S9G polymorphism (rs6280) [1]. Patients carrying the G allele (SG+GG genotypes) treated with ABT-925 150 mg QD showed significant improvement from placebo on PANSS total score, whereas patients with the SS genotype did not [1]. A review article confirms that ABT-925 is the only selective D3 antagonist tested in schizophrenic patients in Phase II that demonstrated potential efficacy in a genetically defined subpopulation [2].

DRD3 S9G Genotype
Reported
P=0.015 interaction
SG+GG carriers showed endpoint response
Genotype-stratified endpoint context for study design
Exploratory analysis from Phase II trial (N=117)
Pharmacogenetics Schizophrenia Biomarker

ABT 925-d6 Fumerate: Application Scenarios


LC-MS/MS Internal Standard for PK Studies

ABT 925-d6 Fumerate is optimally deployed as a stable isotope-labeled internal standard for quantitative LC-MS/MS methods requiring a +6 Da mass shift for ABT-925 quantification. Based on validated method parameters established with d8-ABT-925 [1], laboratories can adapt the same workflow with d6-ABT-925 for quantification across the clinically relevant dynamic range of 0.0102-5.24 μg/mL. The 2 Da mass difference relative to d8-ABT-925 provides analytical flexibility for method development or when a distinct isotopic signature is required to avoid interference in multiplexed panels.

D3 Receptor Occupancy with PET Imaging

ABT 925-d6 Fumerate supports bioanalytical workflows for studies correlating plasma ABT-925 concentrations with D3 receptor occupancy measured by [11C](+)-PHNO PET imaging. The parent compound demonstrates quantifiable regional receptor occupancy with ED50 of 4.37 μg/mL [2], establishing a defined target concentration range. The deuterated internal standard enables accurate plasma quantification within this occupancy-relevant window, which is essential for dose-occupancy modeling and pharmacodynamic assessments.

Genotype-Stratified Clinical Bioanalysis

Based on the pharmacogenetic finding of differential response in DRD3 G allele carriers treated with ABT-925 150 mg (P=0.015 for genotype-by-treatment interaction) [3], ABT 925-d6 Fumerate is recommended as the internal standard for LC-MS/MS methods quantifying ABT-925 in genotype-stratified clinical samples. Accurate and precise quantification is critical for correlating drug exposure with genotype-dependent response outcomes in precision medicine investigations of selective D3 receptor antagonism.

In Vitro Metabolism and Stability Studies

ABT 925-d6 Fumerate can be utilized as a tracer or internal standard in in vitro metabolism studies where deuterium kinetic isotope effect (KIE) investigations are of interest. The +6 Da mass shift provides sufficient resolution from parent compound for monitoring metabolic transformations in hepatocyte or microsomal incubations, while the deuterated fumerate salt form maintains solubility characteristics comparable to the non-deuterated parent compound for consistent assay performance .

Application
Selection Property
Validation Focus
Bioanalytical PK method research
+6 Da labeled internal standard
Matrix-effect correction and accuracy review
D3 receptor occupancy PET correlation
Defined concentration range context
Plasma concentration–occupancy modeling review
Genotype-stratified bioanalysis research
Reproducible quantification in research matrices
Genotype–exposure correlation endpoint review
In vitro metabolism and stability studies
Deuterium label for metabolic tracing
Kinetic isotope effect and metabolite profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT 925-d6 Fumerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.